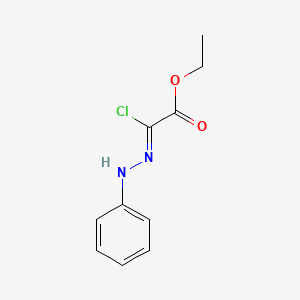

2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester

CAS No.: 28663-68-5

Cat. No.: VC7821130

Molecular Formula: C10H11ClN2O2

Molecular Weight: 226.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28663-68-5 |

|---|---|

| Molecular Formula | C10H11ClN2O2 |

| Molecular Weight | 226.66 g/mol |

| IUPAC Name | ethyl 2-chloro-2-(phenylhydrazinylidene)acetate |

| Standard InChI | InChI=1S/C10H11ClN2O2/c1-2-15-10(14)9(11)13-12-8-6-4-3-5-7-8/h3-7,12H,2H2,1H3 |

| Standard InChI Key | LZCJYKSOIZQABU-UHFFFAOYSA-N |

| Isomeric SMILES | CCOC(=O)/C(=N/NC1=CC=CC=C1)/Cl |

| SMILES | CCOC(=O)C(=NNC1=CC=CC=C1)Cl |

| Canonical SMILES | CCOC(=O)C(=NNC1=CC=CC=C1)Cl |

| Colorform | SOLN OF GUM IS CLOUDY WITH WHITE OPACITY DUE TO INSOL IMPURITIES SUCH AS PROTEIN & CELLULOSE In powdered form, nearly pure white Yellow-green |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester is C₁₀H₁₁ClN₂O₂, yielding a molecular weight of 226.66 g/mol . This formula is derived from its IUPAC name, which reflects the integration of a phenylhydrazone group (-NH-N=C-) at the second carbon of the acetic acid backbone, a chloro substituent at the same position, and an ethyl ester (-O-CO-OCH₂CH₃) at the terminal carboxyl group.

Physical Properties

-

Solubility: Soluble in chloroform and methanol; limited solubility in aqueous media .

-

Storage: Stable under inert atmospheric conditions when stored at -20°C .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClN₂O₂ |

| Molecular Weight | 226.66 g/mol |

| Melting Point | 77°C |

| Solubility | Chloroform, Methanol |

| Stability | -20°C (long-term storage) |

Synthesis and Production

Synthetic Routes

The synthesis typically involves the condensation of 2-chloroacetic acid with phenylhydrazine in the presence of an acid catalyst, followed by esterification with ethanol. A generalized reaction scheme is:

This method prioritizes the formation of the hydrazone linkage while minimizing side reactions such as hydrolysis or oxidation .

Industrial-Scale Production

Industrial processes employ optimized reaction conditions, including controlled temperature (60–80°C) and stoichiometric excess of phenylhydrazine to ensure high yields (>85%). Purification is achieved via recrystallization from ethanol or column chromatography .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The chloro group at the α-position is susceptible to nucleophilic attack. For example, reaction with amines (e.g., methylamine) yields 2-amino-2-(phenylhydrazono)acetic acid ethyl ester:

Hydrolysis Reactions

Under acidic or basic conditions, the ester group hydrolyzes to form 2-chloro-2-(phenylhydrazono)acetic acid:

Oxidation and Reduction

-

Oxidation: Treatment with hydrogen peroxide converts the hydrazone group to an azo compound.

-

Reduction: Sodium borohydride reduces the hydrazone to a hydrazine derivative.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| Ethyl acetoacetate | C₆H₁₀O₃ | Lacks chloro and hydrazone |

| Phenylhydrazine | C₆H₈N₂ | Simpler structure; no ester |

| 2-Hydrazinocarbonyl acetate | C₇H₈N₄O₂ | Contains hydrazine moiety |

Challenges and Future Directions

Synthetic Optimization

Current yields (~85%) could be improved via catalytic methods (e.g., organocatalysts) to reduce waste.

Biological Activity Profiling

In vitro studies are needed to validate its antimicrobial or anticancer potential, leveraging its hydrazone functionality.

Environmental Impact

Degradation pathways remain uncharacterized; ecotoxicological assessments are critical for industrial adoption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume